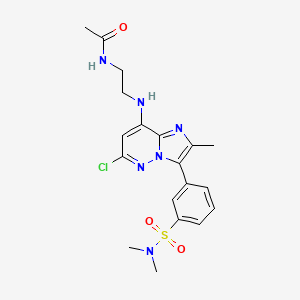
MI 14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MI 14 is a potent and selective inhibitor of phosphatidylinositol 4-kinase III beta. This compound has shown significant potential in scientific research due to its ability to inhibit specific kinases and its antiviral properties .
Preparation Methods
The synthesis of MI 14 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the cyclization of specific precursors to form the imidazo[1,2-b]pyridazine core.
Functional group introduction: Various functional groups are introduced to the core structure through reactions such as halogenation, sulfonylation, and amination.
Purification: The final compound is purified using techniques such as recrystallization and chromatography to ensure high purity
Chemical Reactions Analysis
MI 14 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, leading to different reduced forms.
Substitution: This compound can undergo substitution reactions where specific functional groups are replaced with others, leading to the formation of various analogs
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions are typically derivatives of this compound with modified functional groups.
Scientific Research Applications
MI 14 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the role of phosphatidylinositol 4-kinase III beta in various biochemical pathways.
Biology: It is used to investigate the biological functions of phosphatidylinositol 4-kinase III beta in cellular processes.
Medicine: this compound has shown potential as an antiviral agent, particularly against single-stranded positive-sense RNA viruses.
Industry: It is used in the development of new therapeutic agents and in the study of kinase inhibitors .
Mechanism of Action
MI 14 exerts its effects by selectively inhibiting phosphatidylinositol 4-kinase III beta. This inhibition disrupts the production of phosphatidylinositol 4-phosphate, a crucial lipid involved in various cellular processes. By inhibiting this kinase, this compound affects several molecular pathways, leading to its antiviral and biochemical effects .
Comparison with Similar Compounds
MI 14 is unique due to its high selectivity for phosphatidylinositol 4-kinase III beta. Similar compounds include:
PI4KIIIα inhibitors: These compounds inhibit a different isoform of phosphatidylinositol 4-kinase and have different selectivity profiles.
PI4KIIα inhibitors: These inhibitors target another isoform and have distinct biological effects.
Other kinase inhibitors: Compounds that inhibit other kinases but do not have the same selectivity for phosphatidylinositol 4-kinase III beta
This compound stands out due to its potent and selective inhibition of phosphatidylinositol 4-kinase III beta, making it a valuable tool in scientific research.
Properties
IUPAC Name |
N-[2-[[6-chloro-3-[3-(dimethylsulfamoyl)phenyl]-2-methylimidazo[1,2-b]pyridazin-8-yl]amino]ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN6O3S/c1-12-18(14-6-5-7-15(10-14)30(28,29)25(3)4)26-19(23-12)16(11-17(20)24-26)22-9-8-21-13(2)27/h5-7,10-11,22H,8-9H2,1-4H3,(H,21,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTAJIONBVMKLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C(=CC(=N2)Cl)NCCNC(=O)C)C3=CC(=CC=C3)S(=O)(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
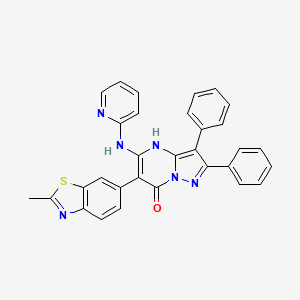


![ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate](/img/structure/B608940.png)
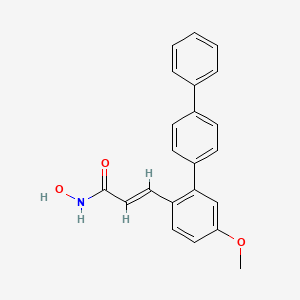
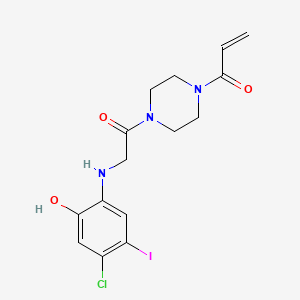
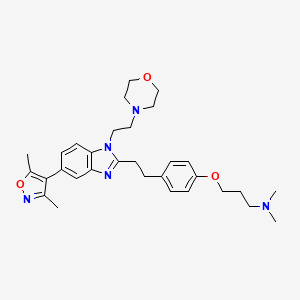
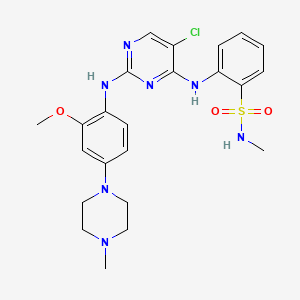
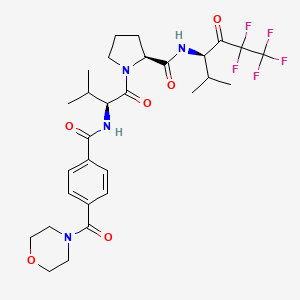
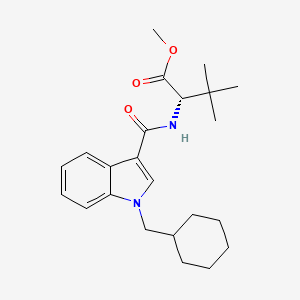
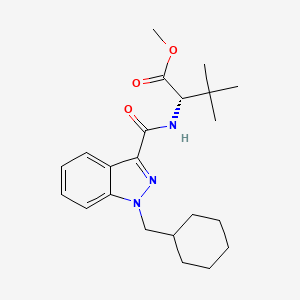
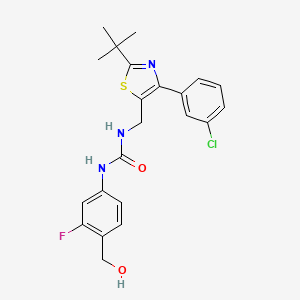
![N-(2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-yl)-4-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine](/img/structure/B608956.png)
